REACTION_CXSMILES
|
C([CH:5]1[CH2:10][C:9]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)([C:11]#[N:12])[CH2:8][CH2:7][C:6]1=[O:20])(OC)=O.S(=O)(=O)(O)O>C(O)(=O)C>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([C:9]2([C:11]#[N:12])[CH2:8][CH2:7][C:6](=[O:20])[CH2:5][CH2:10]2)=[CH:18][CH:17]=1
|
Name
|
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
|
Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1C(CCC(C1)(C#N)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred continuously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in Part B
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the mixture is diluted with 1300 ml
|
Type
|
EXTRACTION
|
Details
|
water, and extracted with benzene
|
Type
|
CUSTOM
|
Details
|
The benzene phase is recovered
|
Type
|
WASH
|
Details
|
washed successively with water, with aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The benzene is then removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid residue
|
Type
|
CUSTOM
|
Details
|
The solid residue is recrystallized from diethyl ether
|
Type
|
CUSTOM
|
Details
|
to give 12.13 gm
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC(CC1)=O)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |